3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone, also known as DMCM, is a compound that has been widely studied for its potential therapeutic applications. It belongs to the class of benzodiazepine receptor antagonists and has been found to have a variety of biochemical and physiological effects. We will also explore future directions for research on this compound.
Wirkmechanismus
3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone acts as a benzodiazepine receptor antagonist, which means that it blocks the effects of benzodiazepines on the GABA-A receptor. GABA is an inhibitory neurotransmitter that reduces neuronal excitability, and benzodiazepines enhance the effects of GABA by binding to the GABA-A receptor. This compound blocks the effects of benzodiazepines on the GABA-A receptor, which leads to an increase in neuronal excitability and the induction of anxiety.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of glutamate, an excitatory neurotransmitter, in the hippocampus and amygdala, which are regions of the brain involved in anxiety and fear. This compound has also been found to increase the release of corticotropin-releasing hormone (CRH), a hormone that is involved in the stress response. In addition, this compound has been found to decrease the release of dopamine, a neurotransmitter that is involved in reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, and it has a known mechanism of action. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, this compound has some limitations for lab experiments. It has a short half-life, which means that its effects are relatively short-lived. In addition, it can induce anxiety in animal models, which can be a confounding factor in studies that aim to measure anxiety or fear.
Zukünftige Richtungen
There are several future directions for research on 3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone. One area of interest is the potential therapeutic applications of this compound for anxiety disorders and epilepsy. Another area of interest is the development of more selective benzodiazepine receptor antagonists that do not induce anxiety. In addition, there is a need for further research on the biochemical and physiological effects of this compound, particularly its effects on glutamate and CRH. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound, including its half-life and distribution in the body.
Synthesemethoden
3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone can be synthesized through a multi-step process involving the condensation of 3,4-Dihydro-2H-chromen-2-one with 4-(3-methylimidazol-4-yl)piperidine in the presence of a base such as potassium carbonate. The resulting compound is then treated with an acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone has been extensively studied for its potential therapeutic applications. It has been found to have anxiogenic effects, which means that it can induce anxiety in animal models. This property makes it a useful tool for studying the mechanisms of anxiety and the effects of anxiolytic drugs. This compound has also been found to have anticonvulsant properties, and it has been studied as a potential treatment for epilepsy. In addition, this compound has been found to have anti-inflammatory effects, and it has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-chromen-2-yl-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-21-13-20-12-16(21)14-8-10-22(11-9-14)19(23)18-7-6-15-4-2-3-5-17(15)24-18/h2-5,12-14,18H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPQUQDILWJRPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)C(=O)C3CCC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.